molecular formula C10H18NO4- B12359254 Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Katalognummer: B12359254
Molekulargewicht: 216.25 g/mol
InChI-Schlüssel: WWSDFHPRIJAESZ-ZETCQYMHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-AAD(OTBU)-OH, also known as H-Aad(OtBu)-OtBu.HCl, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butyl groups that provide stability and protect the molecule during reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-AAD(OTBU)-OH typically involves the protection of amino and carboxyl groups using tert-butyl groups. The process begins with the reaction of the starting material with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the protected intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of H-AAD(OTBU)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl protecting groups is crucial in maintaining the stability of the compound during large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

H-AAD(OTBU)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Wissenschaftliche Forschungsanwendungen

H-AAD(OTBU)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of H-AAD(OTBU)-OH involves its interaction with specific molecular targets. The tert-butyl groups provide steric protection, allowing the compound to interact selectively with enzymes and other proteins. This selective interaction can modulate biochemical pathways and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H-AAD(OTBU)-OH is unique due to its specific structure and the stability provided by the tert-butyl groups. This stability makes it particularly useful in reactions that require harsh conditions, where other compounds might degrade .

Eigenschaften

Molekularformel

C10H18NO4-

Molekulargewicht

216.25 g/mol

IUPAC-Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1

InChI-Schlüssel

WWSDFHPRIJAESZ-ZETCQYMHSA-M

Isomerische SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])N

Kanonische SMILES

CC(C)(C)OC(=O)CCCC(C(=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.